

JNJ-1661010 stability and storage conditions

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Compound of Interest

Compound Name: JNJ-1661010

Cat. No.: B1672996

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Technical Support Center: JNJ-1661010

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of **JNJ-1661010**, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **JNJ-1661010**?

A1: Proper storage of **JNJ-1661010** is crucial for maintaining its stability and activity. Recommendations vary for the solid compound and solutions.

- Solid Form: **JNJ-1661010** powder should be stored at -20°C for long-term stability, where it can be stable for up to three years. For shorter periods, storage at +4°C is also acceptable.
- Stock Solutions: For optimal results, prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Q2: In which solvents is **JNJ-1661010** soluble?

A2: **JNJ-1661010** exhibits good solubility in several common organic solvents.

- DMSO: Soluble up to 100 mM. It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.^[1]

- Ethanol: Soluble up to 10 mM.
- DMF: Soluble up to 25 mg/mL.[2]

For aqueous-based in vitro assays, it is common to prepare a high-concentration stock in DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can affect cellular assays.

Q3: My **JNJ-1661010** solution appears cloudy or has precipitated after dilution. What should I do?

A3: Precipitation can occur when diluting a stock solution in an aqueous buffer. Here are some troubleshooting steps:

- Increase Co-solvent Percentage: If your experimental protocol allows, slightly increasing the percentage of the organic co-solvent (like DMSO) in the final working solution can improve solubility.
- Sonication/Gentle Warming: Brief sonication or gentle warming of the solution can help redissolve the compound. However, avoid excessive heat as it may degrade the compound.
- Use of Solubilizing Agents: For in vivo preparations, carriers like corn oil or SBE- β -CD can be used to improve solubility and bioavailability.

Q4: Is **JNJ-1661010** a reversible or irreversible inhibitor?

A4: **JNJ-1661010** is classified as a covalent but partially reversible inhibitor of FAAH.[3] It forms a covalent bond with the active site serine (Ser241) of the enzyme.[4] However, this bond can be slowly hydrolyzed, leading to a time and temperature-dependent recovery of enzyme activity.[4] This characteristic is important to consider when designing experiments, particularly those involving washout periods.

Q5: Are there any known off-target effects of **JNJ-1661010**?

A5: **JNJ-1661010** is reported to be a highly selective inhibitor for FAAH-1, with over 100-fold selectivity compared to FAAH-2.[3] Studies have shown that at concentrations up to 500 μ M, it does not exhibit significant activity against other serine hydrolases.

Data Presentation

Table 1: Stability and Storage of **JNJ-1661010**

Form	Storage Temperature	Recommended Duration
Solid (Powder)	-20°C	Up to 3 years
Solid (Powder)	+4°C	Short-term
Stock Solution	-80°C	Up to 6 months
Stock Solution	-20°C	Up to 1 month

Table 2: Solubility of **JNJ-1661010**

Solvent	Maximum Solubility
DMSO	100 mM
Ethanol	10 mM
DMF	25 mg/mL

Experimental Protocols

In Vitro FAAH Activity Assay

This protocol provides a general framework for measuring FAAH activity in the presence of **JNJ-1661010** using a fluorometric assay.

Materials:

- Recombinant human or rat FAAH enzyme
- FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
- Fluorogenic FAAH substrate (e.g., AAMCA - arachidonoyl-7-amino-4-methylcoumarin amide)
- **JNJ-1661010**

- DMSO (anhydrous)
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Prepare **JNJ-1661010** Stock Solution: Dissolve **JNJ-1661010** in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
- Prepare Serial Dilutions: Perform serial dilutions of the **JNJ-1661010** stock solution in FAAH Assay Buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control (DMSO in assay buffer).
- Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired concentration in pre-chilled FAAH Assay Buffer.
- Assay Setup: In a 96-well black microplate, add the following to each well:
 - FAAH Assay Buffer
 - **JNJ-1661010** dilution or vehicle control
 - FAAH enzyme solution
- Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow **JNJ-1661010** to interact with the enzyme.
- Initiate Reaction: Add the FAAH substrate solution to each well to start the enzymatic reaction.
- Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm. Kinetic readings over 10-30 minutes are recommended.
- Data Analysis: Calculate the rate of reaction for each concentration of **JNJ-1661010** and the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of

the inhibitor concentration.

In Vivo Formulation and Administration (Rodent Model)

This protocol describes a general method for preparing **JNJ-1661010** for intraperitoneal (i.p.) administration in rats.

Materials:

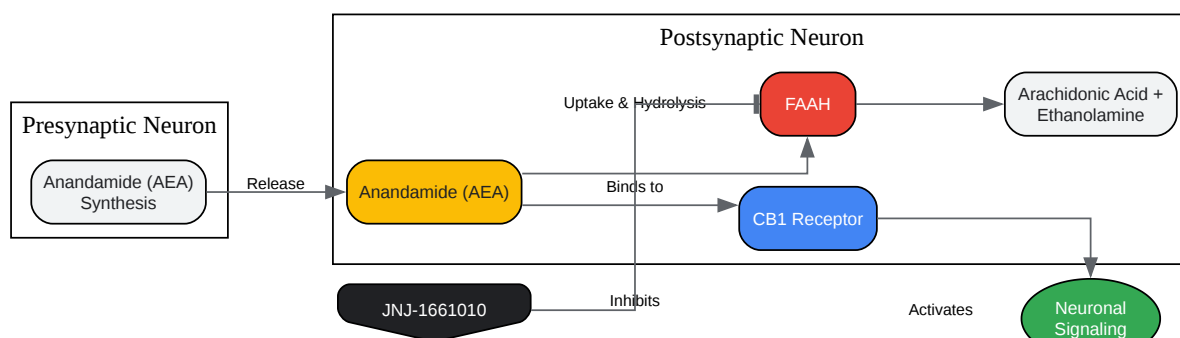
- **JNJ-1661010**
- DMSO
- Corn oil
- Sterile vials and syringes

Procedure:

- **Prepare a Concentrated Stock:** Dissolve the required amount of **JNJ-1661010** in a small volume of DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of **JNJ-1661010** in 1 mL of DMSO.
- **Formulation:** For a final dosing solution, a common formulation is 5-10% DMSO in corn oil. To prepare a 10 mg/kg dose for a 200g rat (requiring 2 mg of **JNJ-1661010** in a 0.2 mL injection volume), you would mix 0.02 mL of a 100 mg/mL DMSO stock with 0.18 mL of corn oil.
- **Administration:** Administer the freshly prepared solution via intraperitoneal injection.

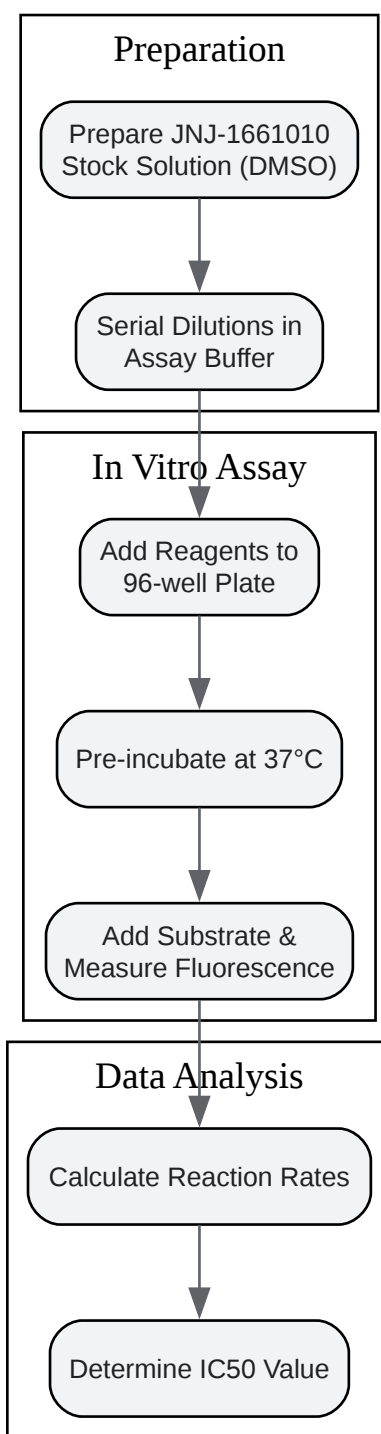
Note: It is recommended to prepare the dosing solution fresh on the day of the experiment.

Visualizations



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Caption: FAAH Signaling Pathway and Inhibition by **JNJ-1661010**.



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Caption: In Vitro FAAH Inhibition Assay Workflow.

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References

- 1. benchchem.com [benchchem.com]
- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
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